4-Bromo-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide is an organic compound with the molecular formula C17H15BrN2O and a molecular weight of 343.226 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and an appropriate aldehyde or ketone. One common method includes refluxing 4-bromobenzohydrazide with 2-methyl-3-phenyl-2-propenal in methanol for several hours . The reaction mixture is then cooled, and the product is filtered and recrystallized to obtain pure 4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide.
Chemical Reactions Analysis
4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new materials and drugs.
Material Science: It is utilized in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with other similar compounds, such as:
3-Bromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide: Another similar compound with the bromine atom at a different position.
5-Bromo-2-ethoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide: This compound has an ethoxy group in addition to the bromine atom.
Properties
CAS No. |
416877-82-2 |
---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C17H15BrN2O/c1-13(11-14-5-3-2-4-6-14)12-19-20-17(21)15-7-9-16(18)10-8-15/h2-12H,1H3,(H,20,21)/b13-11-,19-12+ |
InChI Key |
LJOZANQOUBSLBE-MDWFKHSNSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.